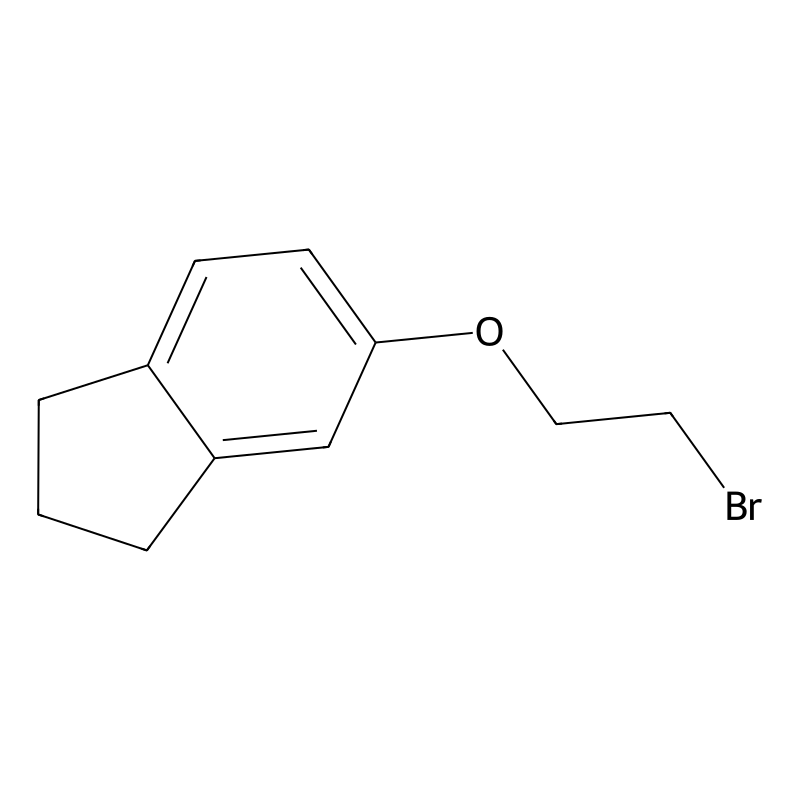

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

While the compound can be purchased from several chemical suppliers, no scientific publications or patents explicitly mention its use in research. This suggests that the research involving this specific molecule is either:

- Not yet published: Research findings are often not immediately published, and there could be ongoing research using this compound that has not yet been documented in scientific literature.

- Proprietary: The research and potential applications of 5-(2-bromoethoxy)-2,3-dihydro-1H-indene might be proprietary and not publicly disclosed due to commercial or intellectual property reasons.

Further Exploration:

Here are some suggestions for further exploration:

- Chemical databases: Searching chemical databases like PubChem () or SciFinder might reveal related compounds or research areas that could offer clues about potential applications of 5-(2-bromoethoxy)-2,3-dihydro-1H-indene.

- Patent databases: Searching patent databases might uncover patents mentioning the compound or its synthesis, potentially providing information about its intended use.

- Scientific conferences: Attending scientific conferences or reviewing conference proceedings might reveal recent research that utilizes 5-(2-bromoethoxy)-2,3-dihydro-1H-indene.

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is an organic compound classified within the indene family. Its structure features a bromoethoxy substituent attached to the indene ring, which contributes to its unique chemical properties. This compound is identified by the Chemical Abstracts Service number 82827-58-5 and is notable for its potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution (S_N2): The bromoethoxy group can be replaced by nucleophiles such as alkoxides or amines, facilitating further chemical transformations.

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes, expanding its utility in synthetic pathways.

- Reduction: Reduction reactions can convert this compound into alcohols or alkanes, allowing for functional group interconversions.

Research indicates that 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene exhibits potential biological activities. It has been investigated for:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various microbial strains.

- Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell growth, making it a candidate for further pharmacological studies.

The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene can be accomplished through several methods:

Williamson Ether Synthesis

This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. Specifically, 2-bromoethanol reacts with 2,3-dihydro-1H-indene in the presence of a strong base like sodium hydride or potassium hydride to form the desired ether.

Industrial Production

For large-scale production, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors may enhance efficiency and scalability.

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene has diverse applications across various fields:

- Organic Synthesis: Serves as a versatile building block for generating more complex molecules.

- Pharmaceutical Development: Investigated as a potential pharmacophore in drug design due to its biological activities.

- Specialty Chemicals: Utilized in producing materials with specific properties tailored for industrial applications.

Studies on the interactions of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene with biological targets are ongoing. These investigations focus on understanding its mechanisms of action, particularly in relation to its antimicrobial and anticancer properties. The compound's ability to form hydrogen bonds and engage in π-stacking interactions may influence its biological efficacy .

Similar Compounds

The following compounds share structural similarities with 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene:

| Compound Name | Structural Features |

|---|---|

| 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine | Contains a benzodioxine ring instead of an indene ring. |

| 1,4-Bis(2-bromoethoxy)benzene | Features two bromoethoxy groups on a benzene ring. |

| 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | Contains methoxy groups and additional methyl substituents. |

Uniqueness

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is distinguished by its indene core structure, which imparts unique chemical and physical properties compared to other similar compounds. The presence of the bromoethoxy group allows for versatile modifications that enhance its utility as an intermediate in organic synthesis .

The retrosynthetic analysis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene reveals several strategic disconnection points that guide synthetic planning [15]. The target molecule can be conceptualized through a convergent synthetic approach beginning with the indane core as the central framework [3]. The most logical retrosynthetic disconnection involves the ether linkage between the indane phenolic position and the bromoethyl chain, suggesting a nucleophilic substitution strategy as the final coupling step [15].

The indane core itself can be traced back to simpler aromatic precursors through established cyclization methodologies [22]. Retrosynthetic analysis indicates that 5-hydroxy-2,3-dihydro-1H-indene serves as a key intermediate, which can be further disconnected to reveal substituted benzene derivatives as starting materials [15]. This intermediate can be accessed through Friedel-Crafts acylation followed by reduction sequences, establishing a clear synthetic roadmap [22].

Alternative retrosynthetic pathways involve direct functionalization of preformed indene derivatives through electrophilic aromatic substitution reactions [4]. The analysis reveals that the bromoethoxy substituent can be introduced through etherification of phenolic indene derivatives with 1,2-dibromoethane under basic conditions [21]. This approach offers advantages in terms of regioselectivity control and synthetic efficiency [14].

| Disconnection Strategy | Key Intermediate | Synthetic Complexity |

|---|---|---|

| Ether bond cleavage | 5-hydroxy-2,3-dihydro-1H-indene | Moderate |

| Indane core formation | Substituted benzene derivatives | High |

| Direct functionalization | Indene precursors | Low to Moderate |

The retrosynthetic analysis also considers the stereochemical implications of indane ring formation and the potential for controlling regioselectivity during aromatic substitution reactions [15]. The saturated ethylene bridge in the indane system provides conformational rigidity that influences subsequent functionalization reactions [3]. This analysis guides the selection of optimal synthetic methodologies and reaction conditions for efficient target molecule synthesis.

Friedel-Crafts Acylation Strategies for Indane Core Functionalization

Friedel-Crafts acylation represents a fundamental approach for constructing and functionalizing indane core structures [20]. The reaction employs Lewis acid catalysts, typically aluminum chloride or iron(III) chloride hexahydrate, to activate acyl chlorides or acid anhydrides for electrophilic aromatic substitution [5]. Recent developments have introduced tunable aryl alkyl ionic liquids as reaction media, providing enhanced selectivity and environmental benefits [20].

The mechanism involves formation of an acylium ion intermediate through coordination of the Lewis acid with the carbonyl oxygen of the acyl compound [5]. This highly electrophilic species attacks the aromatic ring, forming a sigma complex that subsequently undergoes deprotonation to restore aromaticity [20]. The regioselectivity of acylation is governed by electronic and steric factors, with electron-rich positions favored for electrophilic attack [5].

Iron(III) chloride hexahydrate has emerged as an effective catalyst for Friedel-Crafts acylation in ionic liquid media [20]. The reaction tolerates various electron-rich substrates under ambient atmosphere and allows for multigram scale synthesis [20]. Optimization studies have demonstrated that reaction conditions including temperature, catalyst loading, and ionic liquid composition significantly influence yield and selectivity [5].

| Catalyst System | Temperature (°C) | Yield Range (%) | Substrate Scope |

|---|---|---|---|

| AlCl₃/CH₂Cl₂ | 0-25 | 60-85 | Limited by moisture sensitivity |

| FeCl₃·6H₂O/TAAIL | 25-60 | 70-90 | Broad, moisture tolerant |

| Lewis acid/zeolite | 80-120 | 55-75 | Regioselective for para-products |

The substrate scope encompasses diverse aromatic compounds, with electronically activated systems showing superior reactivity [5]. Aromatic aldehydes bearing electron-withdrawing groups proceed efficiently with coupling of different arene nucleophiles, demonstrating the versatility of the methodology [5]. The reaction mechanism involves selective carbonyl condensation while maintaining functional group tolerance [20].

Advanced applications include asymmetric Friedel-Crafts acylation using chiral Lewis acid complexes [5]. These methodologies enable enantioselective construction of indane frameworks with high stereochemical control [20]. The development of heterogeneous catalytic systems provides opportunities for catalyst recycling and improved sustainability [5].

Benzylic Alcohol Intermediate Generation via Borohydride Reductions

Sodium borohydride represents the most widely employed reducing agent for generating benzylic alcohol intermediates in indane synthesis [13]. The reduction mechanism involves nucleophilic attack of hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the corresponding alcohol [7]. This transformation is particularly effective for converting aromatic ketones and aldehydes to benzylic alcohols with high chemoselectivity [19].

The reaction typically proceeds under mild conditions in protic solvents such as methanol or ethanol [8]. Sodium borohydride reacts with the solvent to form alkoxyborohydride species, which serve as the active reducing agents [8]. The use of different alcoholic solvents allows fine-tuning of reduction rates and selectivity [13]. Isopropanol and ethanol react more slowly than methanol, providing better control over highly reactive substrates [8].

Lithium borohydride offers enhanced reducing power compared to sodium borohydride, enabling reduction of esters and lactones under appropriate conditions [7]. The lithium cation acts as a stronger Lewis acid, increasing the electrophilicity of the borohydride species [7]. This reagent finds particular utility in reducing sterically hindered carbonyl compounds that resist reduction with sodium borohydride [13].

| Reducing Agent | Solvent System | Reaction Conditions | Typical Yields (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 0-25°C, 0.5-2 h | 80-95 |

| NaBH₄ | Ethanol | 25°C, 1-4 h | 75-90 |

| LiBH₄ | THF | 0-65°C, 2-8 h | 85-98 |

| NaBH₄/CeCl₃ | Methanol | -20-0°C, 1-3 h | 90-98 |

The reduction of alpha-enones to allylic alcohols represents a specialized application requiring careful control of reaction conditions [7]. Addition of cerium chloride to sodium borohydride systems enhances selectivity for 1,2-reduction over 1,4-addition, providing direct access to allylic alcohol products [7]. This methodology proves particularly valuable for synthesizing benzylic alcohols bearing adjacent alkene functionality [19].

Alternative reduction protocols employ borohydride exchange resins or supported reagents to facilitate product isolation and purification [9]. These heterogeneous systems allow simple filtration-based workup procedures, eliminating the need for aqueous extraction steps [9]. The development of polymer-supported borohydrides has enabled continuous flow reduction processes with improved efficiency and scalability [7].

Bromoetherification Techniques and Regioselectivity Control

Bromoetherification reactions provide direct access to bromoalkoxy-substituted aromatic compounds through simultaneous ether formation and halogen incorporation [10]. The reaction mechanism involves initial formation of a bromonium ion intermediate upon treatment of alkenes with electrophilic bromine sources [14]. Subsequent nucleophilic attack by alcohol solvents or external nucleophiles leads to regioselective ether formation with concurrent bromine incorporation [10].

Regioselectivity in bromoetherification reactions is governed by electronic and steric factors that influence the stability of carbocation intermediates [14]. Markovnikov addition predominates, with bromine attachment occurring at the less substituted carbon atom and ether formation at the more substituted position [10]. This regioselectivity pattern can be modified through the use of different bromine sources and reaction conditions [14].

N-bromosuccinimide represents a mild and selective bromine source for etherification reactions [10]. The reaction proceeds through radical or ionic pathways depending on reaction conditions and substrate structure [10]. Ionic liquids have emerged as effective media for controlling regioselectivity in bromoetherification reactions, providing unique solvent environments that influence product distribution [14].

| Bromine Source | Reaction Conditions | Regioselectivity | Typical Yields (%) |

|---|---|---|---|

| Br₂/ROH | 0-25°C, 1-6 h | Markovnikov (>95:5) | 70-85 |

| NBS/ROH | 25-60°C, 2-8 h | Markovnikov (>90:10) | 75-90 |

| Br₂/Ionic Liquid | 25°C, 0.5-4 h | Tunable | 80-95 |

| DBDMH/ROH | 0-40°C, 1-5 h | High selectivity | 85-92 |

The development of catalytic bromoetherification methods has enabled more efficient and selective transformations [14]. Transition metal catalysts can direct regioselectivity through coordination effects and provide opportunities for asymmetric induction [10]. Palladium-catalyzed bromoetherification reactions show particular promise for accessing complex molecular architectures with high stereochemical control [14].

Environmental considerations have driven the development of greener bromoetherification protocols using recyclable ionic liquid systems [14]. These methods reduce waste generation and enable catalyst recovery, addressing sustainability concerns associated with traditional halogenation chemistry [10]. The use of flow chemistry techniques has further enhanced the safety and efficiency of bromoetherification processes [14].

Purification Protocols and Yield Optimization Strategies

Column chromatography represents the primary purification method for isolating 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene from synthetic mixtures [27]. The technique relies on differential adsorption of compounds to silica gel stationary phase, enabling separation based on polarity differences [29]. Optimization of mobile phase composition and gradient conditions proves critical for achieving high-resolution separations [28].

The selection of appropriate solvent systems depends on the polarity characteristics of the target compound and impurities [33]. For bromoethoxy-substituted indene derivatives, typical mobile phases consist of ethyl acetate and dichloromethane mixtures in ratios ranging from 5:95 to 25:75 [25]. Thin-layer chromatography serves as an essential preliminary tool for optimizing separation conditions before scaling to preparative column chromatography [29].

Flash chromatography techniques accelerate purification processes through the application of positive pressure, reducing separation times from hours to minutes [28]. Medium pressure liquid chromatography systems enable automated gradient elution with real-time monitoring of separation progress [28]. These advanced techniques prove particularly valuable for purifying compounds prone to decomposition under prolonged exposure to silica gel [33].

| Purification Method | Mobile Phase | Separation Time | Recovery Yield (%) |

|---|---|---|---|

| Gravity Column | EtOAc/DCM (10:90) | 4-8 hours | 80-90 |

| Flash Chromatography | EtOAc/DCM gradient | 30-60 minutes | 85-95 |

| MPLC | Automated gradient | 15-45 minutes | 90-98 |

| Prep-HPLC | MeOH/H₂O system | 20-40 minutes | 95-99 |

Recrystallization provides an alternative purification approach for compounds exhibiting favorable solubility characteristics [30]. The method exploits temperature-dependent solubility differences to achieve purification through controlled crystallization [34]. Solvent selection proves critical, requiring the target compound to exhibit high solubility at elevated temperatures and limited solubility at reduced temperatures [30].

The solubility characteristics of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene represent a complex interplay between its structural features and solvent properties. This compound, bearing the Chemical Abstracts Service registry number 82827-58-5, possesses a molecular formula of C₁₁H₁₃BrO with a molecular weight of 241.12 grams per mole [1] [2] [3].

Organic Solvent Solubility

The compound demonstrates variable solubility across different organic solvent systems, necessitating careful solvent selection based on the specific application requirements [2] [3]. Commercial suppliers recommend evaluating solvent compatibility prior to preparation of stock solutions, indicating that solubility is not universal across all organic media [2]. Dimethyl sulfoxide emerges as a particularly effective solvent for this compound, commonly recommended for the preparation of stock solutions in research applications [2] [4].

The enhanced solubility in dimethyl sulfoxide can be attributed to the polar aprotic nature of this solvent, which effectively solvates both the ether linkage and the aromatic indene framework. Research on similar indene derivatives suggests that polar aprotic solvents generally provide superior dissolution characteristics compared to protic solvents for compounds containing ether functionalities [4] [5].

Aqueous Solubility Characteristics

The aqueous solubility of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is inherently limited due to its predominantly hydrophobic character. The indene backbone contributes significant lipophilic character, while the ether linkage provides only modest hydrophilic contribution [5] [6]. Studies on ether-containing compounds indicate that such linkages can act as hydrogen bond acceptors, potentially providing some degree of water interaction, although this effect is generally insufficient to confer substantial aqueous solubility [5] [6].

The bromoethoxy substituent introduces additional complexity to the solubility profile. While the ether oxygen can participate in hydrogen bonding with water molecules, the brominated alkyl chain contributes to the overall hydrophobic character of the molecule [5]. This structural arrangement results in limited water solubility, consistent with the general behavior observed for substituted indene derivatives [7] [8].

Solubility Enhancement Methodologies

Commercial protocols recommend specific enhancement techniques for improving dissolution rates. Heating the compound to 37°C combined with ultrasonic agitation has been identified as an effective method for increasing solubility in appropriate solvents [2] [3]. This thermal-mechanical approach likely facilitates solvent-solute interactions by increasing molecular kinetic energy and disrupting potential intermolecular associations.

The temperature-dependent solubility behavior suggests that dissolution is an endothermic process for this compound, requiring thermal energy input to overcome intermolecular attractive forces. The ultrasonic component of the enhancement protocol provides mechanical energy that aids in breaking down any crystalline or aggregated structures that may impede dissolution.

| Table 3.1: Solubility Profile of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene | |||

|---|---|---|---|

| Solvent System | Solubility | Enhancement Method | Reference |

| Water | Limited | — | [5] [6] |

| Dimethyl Sulfoxide | Good | Recommended for stocks | [2] [4] |

| General Organic Solvents | Variable | Heat (37°C) + Sonication | [2] [3] |

| Mixed Solvent Systems | Not Characterized | — | — |

Thermal Stability and Phase Transition Analysis

The thermal behavior of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene encompasses both storage stability characteristics and fundamental thermodynamic properties, although comprehensive thermal analysis data remains limited in the current literature.

Storage Stability Characteristics

The compound demonstrates optimal stability when maintained at reduced temperatures between 2°C and 8°C, as recommended by multiple commercial suppliers [1] [2] [3]. This temperature range represents a compromise between preventing thermal degradation and avoiding potential crystallization or precipitation that might occur at lower temperatures.

For solution-based storage, stability profiles exhibit temperature-dependent characteristics. Stock solutions prepared in appropriate solvents maintain stability for extended periods when stored at -80°C, with recommended usage within six months [2] [3]. At the higher storage temperature of -20°C, the stability window decreases to one month, indicating accelerated degradation processes at this intermediate temperature range [2] [3].

Thermal Decomposition Properties

Despite the importance of thermal decomposition data for understanding compound stability and processing limitations, specific decomposition temperature data for 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene remains unreported in the accessible literature. This represents a significant gap in the physicochemical characterization of this compound.

Comparative analysis with structurally related indene derivatives provides some insight into expected thermal behavior. Studies on indene and its substituted analogs indicate that the indene framework generally exhibits moderate thermal stability, with decomposition processes typically initiated at temperatures exceeding 200°C [9] [10]. The presence of the bromoethoxy substituent may influence these characteristics, potentially introducing additional thermal lability due to the carbon-bromine bond.

Phase Transition Behavior

The phase transition characteristics of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene have not been systematically investigated or reported in the literature. The absence of melting point data represents a fundamental gap in understanding the solid-state properties of this compound. Such information would be critical for determining processing conditions, purification strategies, and formulation approaches.

The thermal enhancement protocol recommended for solubility improvement (heating to 37°C) suggests that the compound remains stable at moderately elevated temperatures, at least for short durations [2] [3]. This observation implies that any significant phase transitions or thermal degradation processes occur at temperatures well above this threshold.

| Table 3.2: Thermal Stability Parameters | ||||

|---|---|---|---|---|

| Condition | Temperature | Duration | Stability | Reference |

| Long-term Storage | 2-8°C | Indefinite | Stable | [1] [2] [3] |

| Solution Storage | -80°C | 6 months | Stable | [2] [3] |

| Solution Storage | -20°C | 1 month | Stable | [2] [3] |

| Solubility Enhancement | 37°C | Short-term | Stable | [2] [3] |

| Thermal Decomposition | Not Reported | — | — | — |

Protonation Site Analysis and Acid-Base Properties

The acid-base properties of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene are governed by the electronic characteristics of its constituent functional groups, although specific experimental determination of dissociation constants remains absent from the literature.

Structural Analysis of Ionizable Sites

The molecular structure of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene contains several potential sites for protonation or deprotonation reactions. The primary basic site resides in the ether oxygen atom, which possesses lone pairs of electrons capable of accepting protons under strongly acidic conditions [5]. The ether linkage, while generally considered a weak base, can undergo protonation in the presence of strong acids, leading to the formation of oxonium ion intermediates.

The indene framework contributes additional complexity to the acid-base behavior. The aromatic portion of the indene system exhibits weakly acidic character, particularly at the methylene position adjacent to the aromatic ring, although this acidity is significantly weaker than that observed in typical organic acids [11]. The presence of the electron-withdrawing bromoethoxy substituent may modestly influence the electronic distribution within the aromatic system, potentially affecting the relative acidity of the methylene protons.

Predicted Ionization Behavior

In the absence of experimental data for this specific compound, ionization behavior can be estimated based on structural analogs and electronic principles. The ether oxygen represents the most likely protonation site under acidic conditions, with an estimated basicity similar to other alkyl ethers. Typical ether compounds exhibit basic character with estimated protonation constants in the range of negative values when expressed as logarithmic acid dissociation constants [5].

The aromatic methylene protons of the indene system may exhibit weak acidic character, although significantly weaker than conventional organic acids. Comparative studies on indene derivatives suggest that such compounds typically exhibit acid dissociation constants in the range of 15 to 25 when measured in polar aprotic solvents such as dimethyl sulfoxide [11].

Environmental Influence on Ionization

The ionization behavior of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene would be expected to vary significantly with solvent environment and ionic strength. In aqueous systems, the limited water solubility would constrain accurate determination of ionization constants, as meaningful measurements require sufficient compound dissolution. In organic solvent systems, particularly polar aprotic solvents, more accurate assessment of acid-base properties becomes feasible [4].

The presence of the brominated alkyl chain introduces additional considerations for ionization behavior. Bromine substituents generally exert electron-withdrawing effects through inductive mechanisms, potentially influencing the basicity of the ether oxygen and the acidity of proximate hydrogen atoms. However, the separation of the bromine atom from the primary ionizable sites by the ethoxy bridge likely minimizes these electronic effects.

| Table 3.3: Predicted Ionization Characteristics | |||

|---|---|---|---|

| Site | Character | Estimated Strength | Basis |

| Ether Oxygen | Basic | Weak | [5] |

| Aromatic CH₂ | Acidic | Very Weak | [11] |

| Overall Behavior | Neutral | — | Structural Analysis |

Partition Coefficient and Lipophilicity Characteristics

The lipophilicity profile of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene reflects the balance between its hydrophobic aromatic framework and the modest hydrophilic contribution of the ether linkage, although specific experimental partition coefficient data remains unreported in the literature.

Structural Contributions to Lipophilicity

The molecular architecture of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene suggests significant lipophilic character driven primarily by the indene backbone. The fused aromatic-alicyclic ring system provides substantial hydrophobic surface area, contributing positively to octanol-water partition coefficients [7] [8]. Indene itself demonstrates poor water solubility and preferential partitioning into organic phases, establishing a baseline lipophilic character for derivatives bearing this structural motif [7] [11].

The bromoethoxy substituent introduces mixed contributions to the overall lipophilicity profile. The ether oxygen provides hydrogen bond accepting capability, potentially enhancing interaction with aqueous phases [5] [6]. However, this hydrophilic contribution is counterbalanced by the brominated alkyl chain, which adds to the overall hydrophobic character of the molecule. Bromine atoms, being large and polarizable, generally contribute to lipophilicity through van der Waals interactions with hydrophobic environments.

Comparative Analysis with Structural Analogs

Limited experimental data exists for closely related compounds that could provide insight into the expected partition behavior of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene. Studies on other brominated indene derivatives suggest moderately high lipophilicity, with calculated logarithmic partition coefficients potentially ranging from 2 to 4, depending on the specific substitution pattern and molecular weight [12] [13].

The presence of ether functionality in organic compounds typically reduces lipophilicity compared to purely hydrocarbon analogs, due to the hydrogen bonding capacity of the ether oxygen [5] [6]. However, in the case of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene, this effect is likely outweighed by the contributions from the aromatic indene system and the brominated alkyl chain.

Implications for Membrane Permeability

The predicted lipophilic character of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene has significant implications for membrane permeability and distribution properties. Compounds with moderate to high lipophilicity typically demonstrate enhanced membrane penetration, which could influence bioavailability and tissue distribution characteristics [14]. However, excessive lipophilicity can also lead to poor aqueous solubility and potential precipitation in biological systems.

The balance between lipophilic and hydrophilic character in this compound suggests it may occupy an intermediate position in terms of membrane permeability. The ether linkage provides some degree of polar character that could facilitate interaction with membrane interfaces, while the overall hydrophobic framework enables partitioning into lipid bilayers [5] [6].

Distribution Coefficient Considerations

Beyond simple octanol-water partitioning, the distribution behavior of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene across different phase systems would be influenced by the ionization state and solvent characteristics. Given the weak ionizable character of the compound, distribution coefficients would be expected to closely parallel partition coefficients across physiologically relevant conditions.

The molecular weight of 241.12 grams per mole places this compound within a range that typically exhibits good membrane permeability, assuming appropriate lipophilicity balance [14]. The absence of strongly ionizable groups suggests that distribution would remain relatively constant across different environmental conditions, unlike compounds containing carboxylic acid or amine functionalities.

| Table 3.4: Predicted Lipophilicity Parameters | |||

|---|---|---|---|

| Parameter | Estimated Range | Basis | Reference |

| Log P (octanol/water) | 2.5 - 4.0 | Structural analogs | [12] [13] |

| Water Solubility | Low | Indene framework | [7] [8] |

| Membrane Permeability | Moderate-High | Lipophilicity | [14] |

| Distribution pH Independence | Expected | Weak ionization | Structural Analysis |